molecular formula C12H15N3 B13251322 N-(1H-imidazol-2-ylmethyl)-2,5-dimethylaniline

N-(1H-imidazol-2-ylmethyl)-2,5-dimethylaniline

Cat. No.: B13251322
M. Wt: 201.27 g/mol
InChI Key: HYICKNWMBRDKBC-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-ylmethyl)-2,5-dimethylaniline is a compound that features an imidazole ring attached to a dimethylaniline moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The imidazole ring is a versatile structure found in many biologically active molecules, making this compound a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-imidazol-2-ylmethyl)-2,5-dimethylaniline typically involves the formation of the imidazole ring followed by its attachment to the dimethylaniline moiety. One common method is the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . Another approach is the Debus-Radziszewski imidazole synthesis, which uses glyoxal, ammonia, and aldehydes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the reaction while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: N-(1H-imidazol-2-ylmethyl)-2,5-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various halogenated or nitro-substituted derivatives .

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-2,5-dimethylaniline involves its interaction with molecular targets through the imidazole ring. This ring can coordinate with metal ions, participate in hydrogen bonding, and engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: N-(1H-imidazol-2-ylmethyl)-2,5-dimethylaniline is unique due to the presence of both the imidazole ring and the dimethylaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-2,5-dimethylaniline

InChI

InChI=1S/C12H15N3/c1-9-3-4-10(2)11(7-9)15-8-12-13-5-6-14-12/h3-7,15H,8H2,1-2H3,(H,13,14)

InChI Key

HYICKNWMBRDKBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2=NC=CN2

Origin of Product

United States

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